3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide
CAS No.: 1091172-04-1
Cat. No.: VC11947822
Molecular Formula: C19H19BrFNO2
Molecular Weight: 392.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091172-04-1 |
|---|---|
| Molecular Formula | C19H19BrFNO2 |
| Molecular Weight | 392.3 g/mol |
| IUPAC Name | 3-bromo-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C19H19BrFNO2/c20-16-3-1-2-14(12-16)18(23)22-13-19(8-10-24-11-9-19)15-4-6-17(21)7-5-15/h1-7,12H,8-11,13H2,(H,22,23) |
| Standard InChI Key | ARRJIHIYTOZZKU-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
| Canonical SMILES | C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
Introduction
The compound 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a synthetic organic molecule that belongs to the class of benzamides. It is characterized by the presence of a benzamide core, a bromine substituent at the 3-position, and a complex oxan-4-yl side chain that includes a 4-fluorophenyl group. Despite extensive searches, specific detailed information on this compound is limited, suggesting it may be a novel or less studied molecule.
Potential Applications
Given its structural complexity, 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide may have potential applications in various fields:
-
Pharmaceuticals: The presence of fluorine and bromine suggests potential bioactivity, which could be explored for therapeutic purposes.
-
Materials Science: The compound's structure might be useful in the development of new materials with specific optical or electrical properties.
Research Findings and Challenges
Due to the lack of specific research findings on 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide, there are several challenges in understanding its properties and applications:
-
Limited Literature: The absence of detailed studies makes it difficult to assess its biological activity or material properties.
-
Synthetic Complexity: The synthesis of this compound may require innovative methods to efficiently form the oxan-4-yl side chain.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 4-bromo-N-[(3S)-5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]benzamide | C23H17BrFN3O2 | 466.3 g/mol | Pharmaceuticals |
| 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylic Acid | C13H12BrFO3 | 315.13 g/mol | Pharmaceuticals, Materials |
| 2-bromo-3-fluoro-N-(oxan-4-yl)benzamide | C12H13BrFNO2 | 302.14 g/mol | Pharmaceuticals |
This table highlights related compounds with known properties and applications, which could serve as a starting point for understanding the potential of 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide.
Given the lack of specific information on 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide, further research is necessary to explore its synthesis, properties, and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume